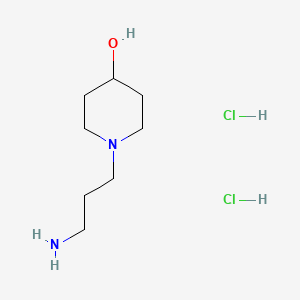

1-(3-Aminopropyl)piperidin-4-ol dihydrochloride

Description

1-(3-Aminopropyl)piperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O and a molecular weight of 231.16 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its role as a building block in the synthesis of various heterocyclic compounds .

Properties

IUPAC Name |

1-(3-aminopropyl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c9-4-1-5-10-6-2-8(11)3-7-10;;/h8,11H,1-7,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJKYAKTKDWSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Aminopropyl)piperidin-4-ol dihydrochloride typically involves the reaction of 1-(3-aminopropyl)piperidin-4-ol with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group on the piperidine ring participates in nucleophilic substitutions under basic conditions. For example:

-

Reaction with 4-fluorobenzaldehyde :

In DMF with K₂CO₃ at 70°C, the hydroxyl group undergoes substitution to form 4-(4-hydroxypiperidin-1-yl)benzaldehyde (61% yield) .

Mechanism : Deprotonation of the hydroxyl group generates an alkoxide, which attacks the aldehyde’s electrophilic carbon.

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidin-4-ol derivative | 4-Fluorobenzaldehyde, K₂CO₃, DMF, 70°C | 4-(4-Hydroxypiperidin-1-yl)benzaldehyde | 61% |

Amide Bond Formation

The primary amine in the aminopropyl side chain reacts with carbonyl electrophiles:

-

Coupling with carboxylic acids :

Using HOBt/HBTU and DIPEA in DMF, the amine forms amides (e.g., with 2-chlorophenylacetic acid) . Computational studies indicate that steric effects from the piperidine ring influence coupling efficiency .

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aminopropyl-piperidine | 2-Chlorophenylacetic acid, HOBt/HBTU | 1-(2-Chlorophenylacetamido)piperidin-4-ol | 23% |

Alkylation and Acylation

The amine group undergoes alkylation/acylation to modify pharmacological properties:

-

Acylation with 4-chlorobenzoyl chloride :

Forms tertiary amides, as demonstrated in PKB inhibitor synthesis . -

Methylation with methyl iodide :

In THF with NaH, generates a quaternary ammonium salt.

Cyclization Reactions

The aminopropyl chain facilitates intramolecular cyclization:

-

Formation of piperazine derivatives :

Under acidic conditions, the amine reacts with adjacent carbonyl groups to form six-membered rings.

Etherification

The hydroxyl group forms ethers via Mitsunobu or Williamson synthesis:

-

Reaction with benzyl bromide :

Using NaH in THF, yields benzyl ether derivatives, enhancing blood-brain barrier penetration .

Key Research Findings

-

Steric Effects : Bulky substituents on the piperidine ring reduce coupling efficiency in amide formation .

-

Solvent Dependency : DMF outperforms DCM in nucleophilic substitutions due to better solvation of intermediates .

-

Pharmacological Impact : Alkylation of the amine group increases CNS activity but reduces aqueous solubility .

Scientific Research Applications

Pharmaceutical Research

Drug Development

1-(3-Aminopropyl)piperidin-4-ol dihydrochloride is primarily utilized in the development of novel pharmaceutical agents. It has been identified as a critical component in synthesizing histamine H3 receptor antagonists. These antagonists are significant in treating various conditions, including narcolepsy and cognitive disorders. For instance, the compound has been linked to the development of JNJ-5207852 and Pitolisant (BF2.649), both of which have demonstrated efficacy as H3 receptor antagonists approved for clinical use .

Case Study: Histamine H3 Receptor Antagonists

In a study evaluating the pharmacological properties of various derivatives, this compound was shown to enhance the potency of compounds targeting the H3 receptor. The modifications to the aliphatic chain and functional groups significantly influenced the binding affinity and selectivity of these compounds . This has implications for developing treatments for sleep disorders and other neurological conditions.

Neuropharmacology

Cognitive Enhancement

Research indicates that compounds derived from this compound can improve cognitive functions by modulating neurotransmitter systems, particularly those involving histamine and acetylcholine. The compound's ability to act as a selective antagonist at the H3 receptor suggests potential applications in enhancing memory and learning .

Case Study: Cognitive Disorders

In preclinical models, derivatives of this compound have been tested for their effects on cognitive deficits associated with neurodegenerative diseases. Results indicated that certain modifications led to improved cognitive performance in animal models, highlighting its potential therapeutic role in treating Alzheimer's disease and other cognitive impairments .

Chemical Synthesis

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its structure allows for further modifications that can lead to the creation of diverse chemical entities. For example, it has been used in synthesizing novel piperidine derivatives that exhibit unique biological activities .

Table: Synthetic Pathways Involving this compound

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Amine Coupling | 1-(3-Aminopropyl)piperidin-4-ol + Aldehyde | DMF, 70°C, 37h | 61 |

| Esterification | 1-(3-Aminopropyl)piperidin-4-ol + Acid | Chloroform, reflux | 73 |

| Cyclization | Piperidine derivative + Electrophile | Nitrogen atmosphere | Varies |

This table summarizes various synthetic pathways where this compound plays a crucial role.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes to modulate their activity . This interaction can influence various biological processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Aminopropyl)piperidin-4-ol dihydrochloride can be compared with other similar compounds, such as:

1-(3-Aminophenyl)piperidin-4-ol: This compound has a similar structure but with a phenyl group instead of a propyl group.

1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound contains a chloropyrimidine moiety, making it distinct in terms of reactivity and applications.

1-(2-Aminoethyl)-4-piperidinol:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical reactions and a wide range of applications in research and industry .

Biological Activity

1-(3-Aminopropyl)piperidin-4-ol dihydrochloride, with the molecular formula C₈H₂₀Cl₂N₂O and a molecular weight of 231.16 g/mol, is a piperidine derivative that has garnered attention in pharmaceutical research, particularly concerning its potential effects on neurological and psychiatric disorders. This article explores its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound appears as a white solid and is characterized by the presence of an amine and a hydroxyl group, which are crucial for its biological activity. Its structural similarity to known psychoactive compounds suggests potential therapeutic applications in treating conditions like depression and anxiety.

Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. These interactions are critical for mood regulation and cognitive functions:

- Serotonin Receptors : It is believed to primarily interact with the 5-HT2A receptor, influencing serotonergic pathways.

- Dopamine Receptors : The compound may also affect dopamine receptor activity, which is essential in mood and reward pathways.

This dual interaction suggests a multifaceted role in modulating neurotransmission, making it a candidate for further pharmacological exploration.

Biological Activity Overview

This compound has been studied for various biological activities:

| Activity | Description |

|---|---|

| Antidepressant Effects | Potential to alleviate symptoms of depression through serotonin modulation. |

| Anxiolytic Properties | May reduce anxiety by interacting with neurotransmitter systems. |

| Neuroprotective Effects | Possible protective effects on neuronal cells, warranting further investigation. |

Study 1: Neurotransmitter Interaction

A study investigated the interaction of this compound with serotonin receptors. Results demonstrated significant binding affinity to the 5-HT2A receptor, suggesting its potential as an antidepressant agent .

Study 2: Behavioral Analysis

In animal models, administration of the compound resulted in reduced anxiety-like behaviors in tests such as the elevated plus maze and forced swim test. These findings indicate its potential use as an anxiolytic agent .

Study 3: Pharmacokinetics

Pharmacokinetic studies revealed that the compound exhibits favorable absorption characteristics, with an estimated half-life suitable for therapeutic applications. The studies also highlighted its metabolic stability, which is crucial for drug development .

Comparison with Similar Compounds

To better understand its unique properties, we can compare this compound with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-(2-Aminoethyl)piperidine | Similar piperidine ring | Different receptor affinity |

| 4-Hydroxy-N,N-diethylpiperidine | Contains hydroxyl group | Primarily used as an anesthetic |

| N-Methylpiperidin-4-amine | Contains an amine group | Known for stimulant properties |

| 1-(3-Aminobutyl)piperidin-4-ol | Longer alkyl chain | Potentially different pharmacokinetics |

The unique amine structure and hydroxyl functionality of this compound may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Q. What are the recommended synthesis routes for 1-(3-Aminopropyl)piperidin-4-ol dihydrochloride?

Methodology:

- Step 1: Alkylation of Piperidine

React piperidin-4-ol with 3-aminopropyl halide (e.g., bromide or chloride) under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM. Monitor progress via TLC . - Step 2: Hydrochloride Salt Formation

Treat the free base with HCl gas or concentrated HCl in ethanol. Purify via recrystallization (ethanol/ether) to isolate the dihydrochloride salt . - Yield Optimization:

Use stoichiometric control (1:2 molar ratio for dihydrochloride) and inert atmosphere (N₂/Ar) to prevent oxidation .

Key Data:

| Parameter | Condition | Yield | Purity |

|---|---|---|---|

| Alkylation | THF, 12h | 65-70% | 85% (pre-purification) |

| Salt Formation | EtOH, HCl | 90% | ≥98% (post-recrystallization) |

Q. How should researchers characterize purity and structural integrity?

Analytical Workflow:

HPLC-UV: Use a C18 column with 0.1% TFA in H₂O/MeCN (gradient elution). Monitor at 210 nm .

NMR (¹H/¹³C): Confirm amine proton integration (δ 1.5–2.5 ppm for piperidine) and absence of alkyl halide residues .

Chloride Content: Perform argentometric titration (e.g., Mohr method) to verify dihydrochloride stoichiometry .

Common Impurities:

Q. What are the solubility and stability profiles under experimental conditions?

Solubility Data:

| Solvent | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| H₂O | ≥50 (pH 2-3) | >24h (N₂ atmosphere) |

| EtOH | 30-35 | 48h (dark) |

| DMSO | 80-90 | <6h (oxidizes) |

Storage Recommendations:

- Short-term: Aqueous solutions (pH 3–4) at 4°C .

- Long-term: Lyophilized solid in amber vials under argon (–20°C) .

II. Advanced Research Questions

Q. How to design experiments to study GABAergic activity (e.g., transporter inhibition)?

Experimental Framework:

- In Vitro Assay:

Use rat cortical synaptosomes preloaded with [³H]GABA. Measure inhibition of GABA uptake via scintillation counting (IC₅₀ determination) . - Controls:

Include selective GABA transporter 2 (GAT-2) inhibitors (e.g., NNC 05-2090) to validate specificity . - Data Interpretation:

Compare kinetic parameters (Km, Vmax) to distinguish competitive vs. non-competitive inhibition .

Contradiction Resolution:

Q. How to resolve discrepancies in receptor binding specificity data?

Case Example:

- Observed Conflict: A study reports 5-HT1F antagonism (Ki = 11 nM), while another detects off-target 5-HT2B binding (Ki = 343 nM) .

- Resolution Strategy:

- Orthogonal Assays: Combine radioligand binding ([³H]LSD) with functional cAMP GloSensor assays .

- Structural Analysis: Perform molecular docking to compare binding poses at 5-HT1F vs. 5-HT2B (e.g., piperidine-amine interactions) .

- Selectivity Screening: Test against a GPCR panel (≥50 receptors) to identify promiscuous binding .

Key Finding:

| Target | Ki (nM) | Assay Type |

|---|---|---|

| 5-HT1F | 11 ± 2 | Radioligand |

| 5-HT2B | 343 ± 45 | Functional cAMP |

Q. What methodologies optimize impurity profiling for regulatory compliance?

Advanced Techniques:

- LC-HRMS: Identify low-abundance degradants (e.g., N-oxide at m/z 279.1234) with ±2 ppm accuracy .

- Forced Degradation Studies:

Regulatory Thresholds:

| Impurity Type | ICH Limit |

|---|---|

| Unknowns | ≤0.10% |

| Known Toxins | ≤0.05% |

Q. How to validate the compound’s role in apoptosis regulation (e.g., cardiac cells)?

Experimental Design:

- Model System: Human cardiomyocytes under hypoxia (1% O₂, 48h).

- Endpoint Assays:

- TUNEL Staining: Quantify apoptotic nuclei .

- Caspase-3 Activity: Fluorometric assay (DEVD-AMC substrate) .

- Dose-Response: Test 1–100 μM to establish therapeutic index (TI = LD₅₀/EC₅₀) .

Mechanistic Insight:

- Pathway Analysis: RNA-seq to identify Bcl-2/Bax ratio changes and MAPK/ERK modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.